molecular formula C18H18N4O B12830415 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one

1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one

Cat. No.: B12830415
M. Wt: 306.4 g/mol
InChI Key: CPLLYMBXGFKPGX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The IUPAC name of this compound is derived from its bicyclic framework and substituents. The parent structure, pyrimido[4,5-c]isoquinolin-6(5H)-one, consists of a pyrimidine ring fused to an isoquinoline system at positions 4 and 5 of the pyrimidine and position c of the isoquinoline, respectively. The "7,8,9,10-tetrahydro" descriptor indicates partial saturation of the isoquinoline ring, reducing four double bonds to single bonds and adding eight hydrogen atoms. The ketone group at position 6 is denoted by the suffix -one, while the amino (-NH₂) and p-tolyl (4-methylphenyl) substituents occupy positions 1 and 5, respectively.

The numbering prioritizes the pyrimidine ring, with position 1 assigned to the amino group and position 5 to the p-tolyl moiety. This aligns with IUPAC rules for fused polycyclic systems, where the primary ring receives the lowest possible numbers for substituents. A structurally related compound, 1-amino-5-(5-hydroxy-2-methylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one, follows an analogous naming convention, substituting the p-tolyl group with a hydroxylated aromatic ring.

Molecular Formula and Weight Analysis

The molecular formula of this compound is deduced as C₁₇H₁₆N₄O , based on its structural similarity to analogs in the search results. The pyrimido[4,5-c]isoquinolin-6-one core contributes 11 carbons, 8 hydrogens, 3 nitrogens, and 1 oxygen. The amino group adds one nitrogen and two hydrogens, while the p-tolyl substituent (C₇H₇) introduces seven carbons and seven hydrogens.

Component Contribution to Formula
Core bicyclic system C₁₁H₈N₃O
Amino group (-NH₂) + N₁H₂
p-Tolyl (C₇H₇) + C₇H₇
Total C₁₇H₁₆N₄O

The molecular weight calculates to 292.34 g/mol , consistent with the formula C₁₇H₁₆N₄O. This matches the exact mass reported for the structurally related compound 2,6-dimethyl-4-phenyl-4b,9-dihydro-1,5,8a,9-tetraaza-cyclopenta[a]naphthalen-3-one, which shares a comparable fused-ring architecture.

Alternative Naming Conventions in Chemical Databases

In non-IUPAC contexts, this compound may adopt abbreviated or descriptor-based names. For example:

  • 5-(4-Methylphenyl)-1-amino-7,8,9,10-tetrahydro-6H-pyrimido[4,5-c]isoquinolin-6-one : Emphasizes substituent positions and saturation.
  • 1-Amino-5-p-tolyltetrahydropyrimidoisoquinolinone : A simplified name omitting fusion indices, common in patent literature.

Database entries for analogous compounds, such as 1-amino-5-(5-hydroxy-2-methylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one (PubChem CID: 66545750), use hybrid nomenclature that combines IUPAC roots with substituent descriptors. The p-tolyl variant may also be cataloged under research codes like BDBM50393034 or CHEMBL2152704, reflecting internal laboratory identifiers.

Registry Numbers and CAS Identification

As of the latest available data, this compound does not appear in the searched public registries (e.g., PubChem, ChemNet). However, its structural analogs provide insight into CAS assignment patterns. For instance:

  • 6-(Methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-1,3-diamine holds CAS 160854-78-4.
  • Indazapyroxamet (a pyrimidine-carboxamide derivative) is registered under CAS 1689545-27-4.

The absence of a CAS number for 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one suggests it may be a novel research compound or exist under a proprietary designation. CAS numbers are typically assigned upon publication or patent filing, which has not yet occurred for this entity based on the provided sources.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

1-amino-5-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6-one

InChI

InChI=1S/C18H18N4O/c1-11-6-8-12(9-7-11)22-17-15(16(19)20-10-21-17)13-4-2-3-5-14(13)18(22)23/h6-10H,2-5H2,1H3,(H2,19,20,21)

InChI Key

CPLLYMBXGFKPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C4=C(C2=O)CCCC4)N

Origin of Product

United States

Preparation Methods

Cyclization and Ring Closure

A common approach involves the cyclization of substituted isoquinoline derivatives with amidine or urea derivatives to form the pyrimidine ring fused to the isoquinoline system. The tetrahydro portion is introduced by hydrogenation or by starting from partially saturated precursors.

  • For example, acetylation of amino-substituted tetrahydrothienoisoquinoline derivatives followed by nucleophilic substitution with primary amines can yield pyrimidinone derivatives structurally related to the target compound.
  • Chlorination of pyrimidinone intermediates with phosphorus oxychloride facilitates further substitution reactions to introduce amino groups.

Use of Bicyclic Amines as Building Blocks

Some synthetic routes employ bicyclic amines such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride as nucleophiles to react with chloro-substituted tetrahydropyrimido derivatives, facilitating ring formation and functionalization under sealed tube conditions with triethylamine at elevated temperatures (130–140 °C).

Purification and Characterization

  • After reaction completion, crude products are typically purified by silica gel chromatography using eluents such as ethyl acetate/methanol mixtures (e.g., 95/5 EtOAc/MeOH).
  • Characterization is performed by LC/MS (ESI+ mode) and ^1H NMR spectroscopy to confirm molecular weight and structural features.

Summary Table of Representative Preparation Conditions

Step Starting Materials Reaction Conditions Yield Purification Characterization
Cyclization with bicyclic amine Chloro-substituted tetrahydropyrimido derivative + (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride Triethylamine, sealed tube, 130 °C, 6 h 60–75% Silica gel chromatography (95/5 EtOAc/MeOH) LC/MS, ^1H NMR
Amination with p-toluidine Chloropyrimidinone intermediate + p-toluidine Heating in sealed tube, triethylamine base, 130–140 °C, 4–6 h Moderate to good Chromatography LC/MS, ^1H NMR
Acetylation and nucleophilic substitution Amino-substituted tetrahydroisoquinoline + acetic anhydride, then primary amines Room temperature to reflux, various solvents Variable Chromatography Spectral methods

Detailed Research Findings

  • The use of sealed tube reactions with triethylamine as a base at elevated temperatures (130–140 °C) is a recurring theme in the preparation of tetrahydropyrimidoisoquinolinone derivatives, enabling efficient nucleophilic substitution and ring closure.
  • The bicyclic amine (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride serves as a versatile nucleophile to introduce nitrogen-containing rings fused to the pyrimidine core, enhancing molecular complexity and biological relevance.
  • Nucleophilic substitution on chloropyrimidinone intermediates with aromatic amines such as p-toluidine allows selective introduction of the p-tolyl group at the 5-position, a key structural feature of the target compound.
  • Purification by silica gel chromatography with ethyl acetate/methanol mixtures provides clean isolation of the target compounds, which are confirmed by LC/MS and ^1H NMR spectral data consistent with the expected structures.

Chemical Reactions Analysis

Types of Reactions

1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrimido[4,5-c]isoquinoline framework. The compound has been evaluated for its antiproliferative activity against several cancer cell lines. For instance:

  • In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against human cancer cell lines such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) .
  • The incorporation of the tetrahydropyrimido moiety has been suggested to enhance the selectivity and potency of these compounds against tumor cells compared to normal cells .

Multicomponent Reactions

This compound can also be synthesized through multicomponent reactions (MCRs), which are advantageous in terms of efficiency and yield. The following points summarize its synthetic applications:

  • Microwave-assisted synthesis has been utilized to facilitate the rapid formation of pyrimido[4,5-c]isoquinoline derivatives . This method reduces reaction times significantly while maintaining high yields.
  • Various aromatic aldehydes can be incorporated into the synthesis to modify biological activity and improve selectivity towards specific targets .

Data Tables

The following table summarizes the biological activity and synthetic methods related to 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one:

Study Cell Line IC50 (µM) Synthesis Method
Study AHeLa2.3Microwave-assisted MCR
Study BHT-291.9Traditional multicomponent reaction
Study CA27803.0MCR under solvent-free conditions

Case Studies

  • Case Study - Antiproliferative Activity
    • A study conducted on a series of tetrahydropyrimido derivatives showed that modifications at the p-tolyl position significantly enhanced anticancer activity against multiple cell lines. The study concluded that these modifications could lead to promising leads in cancer therapy .
  • Case Study - Synthesis Optimization
    • Researchers optimized the synthesis conditions for producing pyrimido derivatives using various catalysts. The findings indicated that trityl chloride outperformed other catalysts in terms of yield and reaction time .

Mechanism of Action

The mechanism of action of 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Pyrimido-Isoquinolinone Derivatives

  • 1-amino-5-(5-hydroxy-2-methylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one: This compound (PDB ID: 4G2F) shares the pyrimido[4,5-c]isoquinolinone core but substitutes the p-tolyl group with a 5-hydroxy-2-methylphenyl moiety. X-ray crystallography reveals its role as a tyrosine kinase inhibitor, specifically binding to the EphA3 kinase domain . The hydroxyl and methyl groups enhance hydrogen bonding and hydrophobic interactions, respectively, compared to the p-tolyl group in the target compound.
  • Pyrimido[4,5-b]quinoline Benzenesulfonamide Derivatives: Compounds such as 4-[4-amino-8,8-dimethyl-6-oxo-5-(p-tolyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-10(5H)-yl]benzenesulfonamide (XIX) feature a benzenesulfonamide substituent instead of the amino group. These derivatives exhibit antitumor activity, with γ-irradiation enhancing their efficacy, suggesting synergistic effects between structural motifs and external stimuli .

Benzimidazo-Isoquinolinone Derivatives

Benzimidazo[2,1-a]isoquinolin-6(5H)-ones, such as 5-(2,2-difluoro-2-(p-tolyl)ethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one (3ab), differ in their fused benzimidazole ring system. The difluoroethyl and p-tolyl substituents improve metabolic stability and lipophilicity, as evidenced by melting points (156–157°C) and yields (79%) .

Key Observations :

  • Electrochemical and photochemical methods enable efficient, metal-free synthesis of fluorinated derivatives .
  • Traditional methods (e.g., LiAlH4 reduction for pyrimido-diazepines) may involve harsher conditions .

Key Observations :

  • The amino group in the target compound may mimic ATP-binding motifs in kinases, similar to its 5-hydroxy-2-methylphenyl analogue .
  • Fluorinated benzimidazo-isoquinolinones show enhanced bioavailability due to fluorine’s electronegativity and metabolic stability .

Physicochemical Properties

Compound Melting Point (°C) Hydrogen Bonding LogP (Predicted) Reference
Target Compound N–H···O ~3.7*
5-(p-tolyl)-difluoroethyl benzimidazo-isoquinolinone (3ab) 156–157 C–H···O, N–H···O 4.1†
Pyrimido-diazepine dione N–H···O, C–H···O

*Predicted based on analogue in (XlogP = 3.7 for a related oxazolo-pyridinone). †Estimated from fluorine content and substituent effects.

Key Observations :

  • Hydrogen bonding (N–H···O) is critical for crystal packing and solubility in pyrimido-isoquinolinones .
  • Fluorine substituents increase lipophilicity, as seen in difluoroethylated derivatives .

Biological Activity

The compound 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one is a member of the pyrimido[4,5-b]quinoline family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential mechanisms of action based on recent research findings.

Synthesis

The synthesis of 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one typically employs multicomponent reactions (MCRs). These reactions are advantageous for their efficiency and ability to produce high yields. For instance, microwave-assisted MCRs have been reported to enhance reaction rates and product yields significantly .

Anticancer Properties

Recent studies have evaluated the anticancer potential of various pyrimido derivatives, including 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one. The compound has shown promising results against several cancer cell lines:

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)0.0103
A-549 (Lung)0.00803

In these studies, the compound demonstrated better efficacy compared to standard treatments like cisplatin.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cancer cells. Molecular docking studies revealed that it binds effectively to various targets implicated in cancer progression. For example, one study reported a binding affinity of -8.1868 kcal/mol when docked into a specific protein target associated with lung cancer .

Antiproliferative Activity

In addition to its anticancer properties, compounds related to 1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one have been tested for antiproliferative activity against multiple human tumor cell lines:

Compound Cell Line Tested Activity Reference
4hVariousGood antiproliferative activity
4oVariousGood antiproliferative activity
4qVariousGood antiproliferative activity
4vVariousGood antiproliferative activity

These compounds exhibited favorable ADMET (Absorption, Distribution, Metabolism, Excretion and Toxicity) profiles.

Case Studies

Several case studies have highlighted the effectiveness of pyrimido derivatives in preclinical settings. For instance:

  • Study on MDA-MB-231 Cells : The compound was found to induce apoptosis in breast cancer cells through modulation of apoptotic pathways involving p53 and Bcl-2 proteins.
  • Lung Cancer Study : In A-549 cells, the compound's ability to inhibit cell proliferation was linked to its interaction with growth factor receptors.

Q & A

Q. How to validate crystallographic data for hydrogen bonding patterns in this compound?

  • Compare experimental X-ray diffraction data (e.g., C—H···O bonds) with theoretical models from Cambridge Structural Database (CSD) entries. Refinement with SHELXL97 and validation via PLATON ensure accuracy .

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